molecular formula C31H42BrN3O5 B12033498 4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate CAS No. 767339-35-5

4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Cat. No.: B12033498
CAS No.: 767339-35-5
M. Wt: 616.6 g/mol
InChI Key: LWZHQGGCLAISJV-PPOKSSTKSA-N
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Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is used in various scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is not well-documented. like other similar compounds, it may interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, depending on the nature of the target and the compound’s structure .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate include:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct reactivity and applications.

Properties

CAS No.

767339-35-5

Molecular Formula

C31H42BrN3O5

Molecular Weight

616.6 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C31H42BrN3O5/c1-3-5-6-7-8-9-10-11-12-13-29(36)33-23-30(37)35-34-22-25-21-26(32)16-19-28(25)40-31(38)24-14-17-27(18-15-24)39-20-4-2/h14-19,21-22H,3-13,20,23H2,1-2H3,(H,33,36)(H,35,37)/b34-22+

InChI Key

LWZHQGGCLAISJV-PPOKSSTKSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OCCC

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OCCC

Origin of Product

United States

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